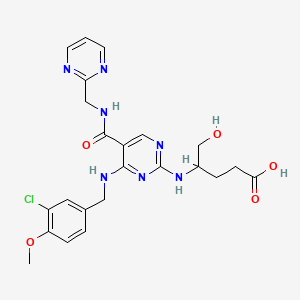
Avanafil Metabolite M16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Avanafil Metabolite M16 is a major inactive metabolite derived from the phosphodiesterase type 5 inhibitor, avanafil. Avanafil is primarily used for the treatment of erectile dysfunction. The chemical formula of this compound is C23H26ClN7O5, and it has a molecular weight of 515.96 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Avanafil Metabolite M16 involves the metabolic transformation of avanafil in the human body. Avanafil undergoes biotransformation primarily through the action of cytochrome P450 enzymes, specifically CYP3A4 and CYP2C9 . The metabolic pathway includes hydroxylation and subsequent conjugation reactions.
Industrial Production Methods: Industrial production of this compound is not typically performed as it is a metabolite formed in vivo. the synthesis of avanafil itself involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Avanafil Metabolite M16 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the metabolite can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of nitro groups can yield amines .
Aplicaciones Científicas De Investigación
Avanafil Metabolite M16 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of avanafil.
Biology: Helps in understanding the biotransformation and pharmacokinetics of avanafil in biological systems.
Medicine: Provides insights into the safety and efficacy of avanafil by studying its metabolites.
Industry: Used in the development of analytical methods for quality control and regulatory compliance.
Mecanismo De Acción
Avanafil Metabolite M16 itself is pharmacologically inactive. its parent compound, avanafil, exerts its effects by inhibiting the enzyme phosphodiesterase type 5 (PDE5). This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and increased blood flow to specific areas, such as the corpus cavernosum in the penis .
Comparación Con Compuestos Similares
Sildenafil: Another PDE5 inhibitor used for erectile dysfunction.
Tadalafil: Known for its longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure.
Comparison:
Propiedades
Fórmula molecular |
C23H26ClN7O5 |
|---|---|
Peso molecular |
515.9 g/mol |
Nombre IUPAC |
4-[[4-[(3-chloro-4-methoxyphenyl)methylamino]-5-(pyrimidin-2-ylmethylcarbamoyl)pyrimidin-2-yl]amino]-5-hydroxypentanoic acid |
InChI |
InChI=1S/C23H26ClN7O5/c1-36-18-5-3-14(9-17(18)24)10-27-21-16(22(35)28-12-19-25-7-2-8-26-19)11-29-23(31-21)30-15(13-32)4-6-20(33)34/h2-3,5,7-9,11,15,32H,4,6,10,12-13H2,1H3,(H,28,35)(H,33,34)(H2,27,29,30,31) |
Clave InChI |
PRFBRQCNRFBCHL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)NC(CCC(=O)O)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


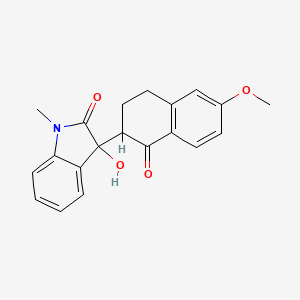
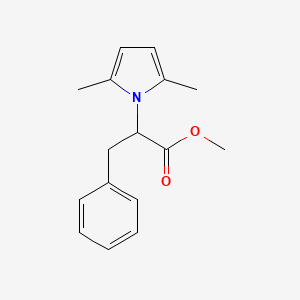
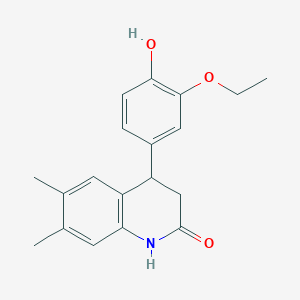
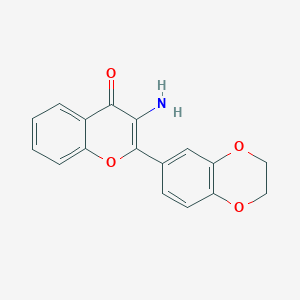
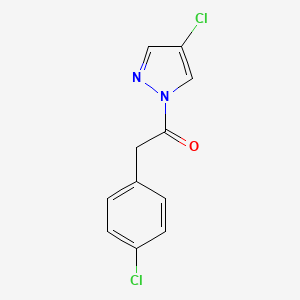
![(NE)-N-[6-(2-ethylsulfanylpropyl)-3-methyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene]hydroxylamine](/img/structure/B10814083.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B10814087.png)
![methyl (2S)-2-[[2-(4-fluorobutyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate](/img/structure/B10814089.png)
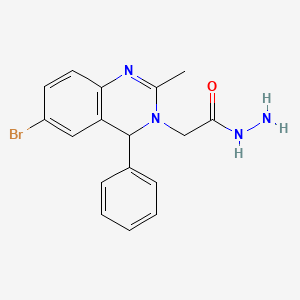

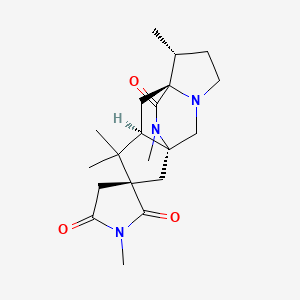
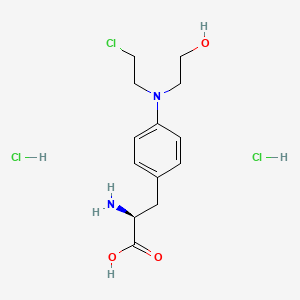
![(1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one](/img/structure/B10814130.png)
![8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B10814134.png)
